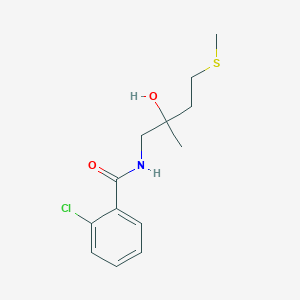

2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

Description

2-Chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group and a branched alkyl side chain containing hydroxyl, methyl, and methylthio functional groups. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological and catalytic applications.

Properties

IUPAC Name |

2-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2S/c1-13(17,7-8-18-2)9-15-12(16)10-5-3-4-6-11(10)14/h3-6,17H,7-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBMLDVSRDLJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-2-methyl-4-(methylthio)butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-chloro-N-(2-oxo-2-methyl-4-(methylthio)butyl)benzamide.

Reduction: Formation of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their function. The chloro group can also participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to other benzamide derivatives with variations in substituents and side chains:

Key Observations :

- Side Chain Diversity : The target’s hydroxy-methylthio-butyl side chain contrasts with vismodegib’s sulfonylpyridinyl group, which may reduce metabolic stability but improve solubility .

- Catalytic vs. Pharmacological Roles : Thiourea-containing benzamides (e.g., L3) exhibit catalytic activity in C–C coupling, whereas the target compound’s hydroxyl group could favor hydrogen-bond-mediated interactions in enzyme inhibition .

Chemical and Physical Properties

- Solubility : The hydroxyl and methylthio groups in the target compound likely improve aqueous solubility compared to purely aromatic analogs like 2-chloro-N-(3-chlorophenyl)benzamide .

- Thermal Stability : Crystallographic data for 2-chloro-N-(3-chlorophenyl)benzamide () reveals strong N–H⋯O hydrogen bonding, which the target compound may replicate via its hydroxyl group, enhancing thermal stability .

Biological Activity

2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is an organic compound with the molecular formula C13H18ClNO2S. This compound features a benzamide core, which is modified by a chloro group and a hydroxy-methylthio butyl side chain. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-2-methyl-4-(methylthio)butylamine, often using triethylamine as a base to neutralize hydrochloric acid formed during the reaction. The reaction conditions can be optimized for industrial applications to enhance yield and purity.

The biological activity of 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. Additionally, the chloro group may participate in halogen bonding, stabilizing the compound-protein complex.

Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide exhibit notable antimicrobial properties. For instance, benzamide derivatives have been shown to inhibit bacterial growth effectively. Studies have highlighted that modifications on the benzamide scaffold can significantly enhance antimicrobial activity against various pathogens .

Anticancer Activity

The anticancer potential of this compound is under investigation, particularly due to its structural similarities to known anticancer agents. In vitro studies have suggested that benzamide derivatives can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Case Studies

- Inhibition of Dihydrofolate Reductase : A study demonstrated that certain benzamide derivatives could inhibit DHFR activity, leading to reduced cell growth in resistant cancer cell lines. This mechanism was particularly effective in overcoming resistance seen with traditional chemotherapeutics like methotrexate .

- Sphingomyelinase Inhibition : Another investigation focused on related compounds that inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in cancer progression and neurodegenerative diseases. The inhibition of nSMase2 by structurally similar compounds resulted in decreased exosome release from cells, indicating potential therapeutic applications in cancer treatment .

Table 1: Comparison of Biological Activities

Table 2: Synthetic Routes for 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 2-Chlorobenzoyl chloride + Base | 85 |

| 2 | Reaction at room temperature | - |

| 3 | Purification via recrystallization | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.